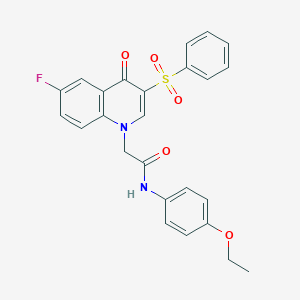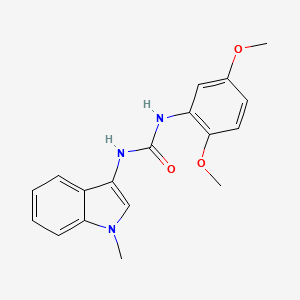
1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as DOI, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in the regulation of mood, cognition, and perception. DOI has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and psychiatry.
Scientific Research Applications
Corrosion Inhibition
A study by Mistry et al. (2011) explored the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic conditions. Although not directly related to the specific compound , this research highlights the utility of urea derivatives in protecting metal surfaces from corrosion, suggesting potential research directions for "1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea" in similar applications (Mistry, Patel, Patel, & Jauhari, 2011).
Crystal Structure Analysis
Research by Choi et al. (2010) on similar compounds, such as "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" and "N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea," provides insight into the crystal structure and hydrogen bonding of dimethoxyphenyl urea derivatives. These studies demonstrate the importance of structural analysis in understanding the physical and chemical properties of urea derivatives, which could be relevant to the compound of interest (Choi, Lee, Han, Kang, & Sung, 2010), (Choi, Han, Shim, Kang, & Sung, 2010).
Anticancer Agent Development
A study by Feng et al. (2020) on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents underlines the therapeutic potential of urea derivatives in medicinal chemistry. This research illustrates how structural modifications of urea compounds can lead to significant antiproliferative effects against various cancer cell lines, indicating possible research avenues for "1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea" in oncological applications (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Synthetic and Structural Analysis
Tariq et al. (2020) conducted synthesis and structural analysis of novel indole derivatives, highlighting the diverse applications of indole-based compounds in fields ranging from material science to pharmaceuticals. This study provides a foundation for the exploration of "1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea" in various domains, considering its indole component (Tariq, Raza, Khalid, Rubab, Khan, Ali, Tahir, & Braga, 2020).
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-11-15(13-6-4-5-7-16(13)21)20-18(22)19-14-10-12(23-2)8-9-17(14)24-3/h4-11H,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNMHWRMLZHYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

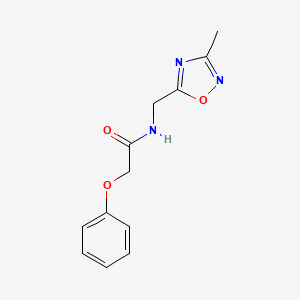
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2706654.png)
![2-(isopropylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2706655.png)
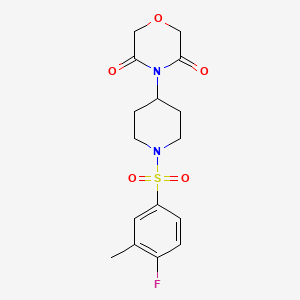
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2706661.png)
![3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2706662.png)
![1-[(5-chloro-3-methyl-1-benzothiophen-2-yl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2706663.png)
![2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2706665.png)
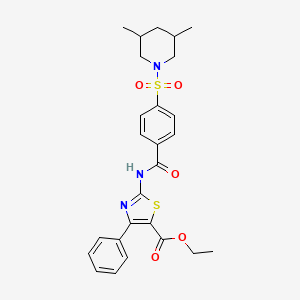
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706668.png)

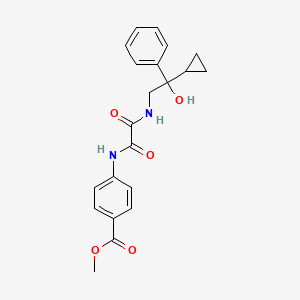
![1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a](/img/structure/B2706674.png)
